Iloprost
Overview
Description
Iloprost is a synthetic analogue of prostacyclin (PGI2), an endogenous prostanoid mainly produced in the vascular endothelium. It is used to treat conditions such as pulmonary arterial hypertension, scleroderma, Raynaud’s phenomenon, and frostbite . This compound works by dilating blood vessels, thereby improving blood flow and reducing blood pressure .
Mechanism of Action
Target of Action
Iloprost is a synthetic analog of prostacyclin (PGI2; epoprostenol), an endogenous prostanoid mainly produced in the vascular endothelium . It primarily targets the prostacyclin receptor (IP receptor) on the surface of cells . The activation of this receptor leads to various downstream effects that contribute to the therapeutic benefits of this compound.
Mode of Action
This compound mimics the pharmacodynamic properties of prostacyclin, namely: inhibition of platelet aggregation, vasodilation, and cytoprotection . It binds to the IP receptor, leading to an increase in the intracellular levels of cyclic AMP (cAMP). This, in turn, triggers a series of intracellular events that result in the relaxation of vascular smooth muscle cells, leading to vasodilation .
Biochemical Pathways
The activation of the IP receptor by this compound leads to an increase in intracellular cAMP levels. This triggers the activation of protein kinase A (PKA), which then phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and vasodilation .
In addition, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) inflammatory pathways, and the Rho-dependent mechanism of endothelial permeability .
Pharmacokinetics
This compound is administered via inhalation or intravenous infusion . It has a rapid onset of action, with peak plasma concentrations achieved immediately after the end of inhalation . The half-life of this compound is approximately 20-30 minutes , and it is metabolized via β-oxidation to inactive tetranor-iloprost . About 68% of the drug is excreted in the urine and 12% in the feces .
Result of Action
The primary result of this compound’s action is the dilation of systemic and pulmonary arterial vascular beds, leading to a decrease in pulmonary vascular resistance and pulmonary artery pressure . This improves blood flow and oxygenation, thereby alleviating symptoms associated with conditions like pulmonary arterial hypertension (PAH) and severe frostbite .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s vasodilatory effects can be more pronounced in environments with low oxygen levels, as seen in conditions like PAH . Furthermore, the drug’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the body .
Biochemical Analysis
Biochemical Properties
Iloprost mimics the biological actions of prostacyclin, a short-lived prostanoid and potent vasodilator mainly produced in the vascular endothelium . It is a potent vasodilator with reported anti-thrombotic properties . This compound is a synthetic prostacyclin analogue which is a normal product of vascular endothelial cells . It is a potent vasodilator and inhibitor of platelet aggregation .
Cellular Effects
This compound has been shown to have anti-inflammatory and immunomodulating effects, reducing TNF alpha production by T cells and the number of T regulatory cells and increasing IL-2 and RANKL . In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload .
Molecular Mechanism
The exact mechanism of this compound in cytoprotection has not been fully elucidated; however, it is proposed that this compound decreases catecholamine outflow from sympathetic nerve terminals, preserves mitochondrial function, and reduces oxidative stress . Decreased neutrophil accumulation and membrane stabilization have also been suggested .
Temporal Effects in Laboratory Settings
In the treatment of patients with severe disabling Raynaud’s phenomenon unresponsive to other therapies, this compound is administered by one of three schedules: a 3-day schedule for the treatment of Raynaud’s/scleroderma as an inpatient, or a 5-day schedule for the treatment of Raynaud’s/scleroderma as a day-case outpatient .
Dosage Effects in Animal Models
In animals with acute pulmonary hypertension, inhaled this compound improved global hemodynamics primarily via selective pulmonary vasodilation and restoration of left ventricular preload . The reduction in right ventricular afterload is associated with a paradoxical decrease in right ventricular contractility .
Metabolic Pathways
In vitro studies reveal that cytochrome P450-dependent metabolism plays only a minor role in the biotransformation of this compound . This compound is metabolized principally via β-oxidation of the carboxyl side chain .
Transport and Distribution
This compound is administered through inhalation, using a nebulizer, which is a machine that turns the solution into a fine mist so that it can be breathed into the lungs . Once the patient is home, they continue to use the solution in the nebulizer exactly as they have been shown .
Subcellular Localization
Prostacyclin relaxes the muscles in the walls of some blood vessels, allowing blood vessels to become wider (dilated) . This reduces the pressure in the blood vessels and allows blood to flow more easily through them .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iloprost involves several steps, starting from commercially available starting materials The key steps include the formation of the bicyclo[33The process typically involves the use of protecting groups, selective reductions, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry and advanced purification techniques to isolate this compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
Iloprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for stereoselective reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of inactive metabolites, while reduction can yield modified this compound derivatives with different pharmacological properties .
Scientific Research Applications
Iloprost has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prostacyclin analogues and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and vascular biology.
Medicine: Used in clinical trials for treating various vascular diseases and conditions associated with poor blood flow
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: Another prostacyclin analogue used to treat pulmonary arterial hypertension.
Treprostinil: A prostacyclin analogue with a longer half-life than iloprost.
Beraprost: An oral prostacyclin analogue used in some countries for treating pulmonary arterial hypertension
Uniqueness of this compound
This compound is unique due to its stability and ease of administration. Unlike epoprostenol, which requires continuous intravenous infusion, this compound can be administered via inhalation or intravenous infusion, making it more convenient for patients . Additionally, this compound has a balanced mixture of diastereoisomers, which contributes to its potent vasodilatory effects .
Properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ACWOEMLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041046 | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78919-13-8 | |
Record name | Iloprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iloprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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